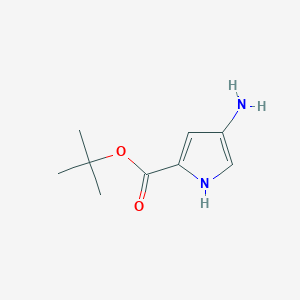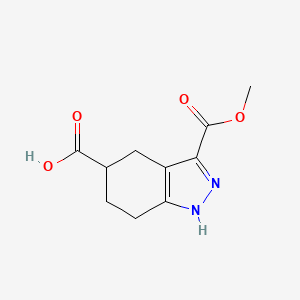
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole compounds.
Applications De Recherche Scientifique
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the amino and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-(1h-imidazol-1-yl)butanoate: Lacks the ethyl group on the imidazole ring.
Ethyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate: Contains a methyl group instead of an ethyl group on the imidazole ring.
Uniqueness
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
methyl 2-amino-4-(2-ethylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-9-12-5-7-13(9)6-4-8(11)10(14)15-2/h5,7-8H,3-4,6,11H2,1-2H3 |
Clé InChI |
ILBQMAYRRZVJJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


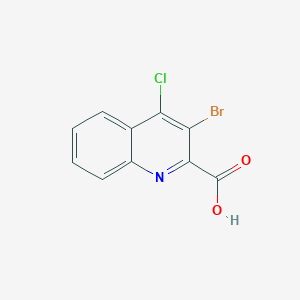
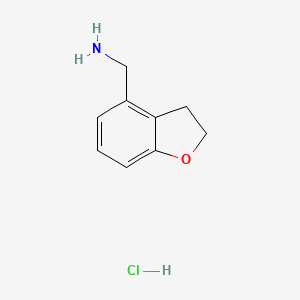

![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)

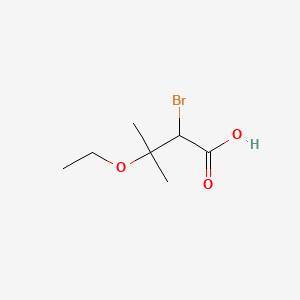
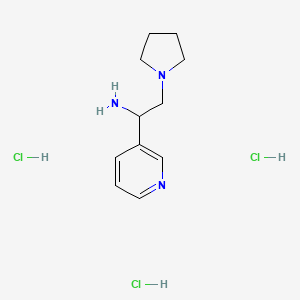


![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
